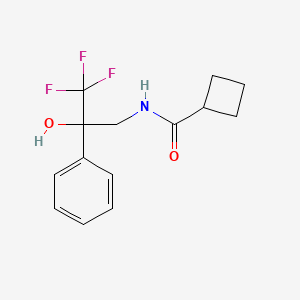

N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)cyclobutanecarboxamide

Description

N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)cyclobutanecarboxamide is a synthetic organic compound with the molecular formula C14H16F3NO2 and a molecular weight of 287.282 g/mol. This compound is characterized by the presence of a trifluoromethyl group, a hydroxyl group, and a phenyl group attached to a propyl chain, which is further connected to a cyclobutanecarboxamide moiety. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Properties

IUPAC Name |

N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)cyclobutanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16F3NO2/c15-14(16,17)13(20,11-7-2-1-3-8-11)9-18-12(19)10-5-4-6-10/h1-3,7-8,10,20H,4-6,9H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCGNCVPBYXESHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)NCC(C2=CC=CC=C2)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)cyclobutanecarboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 3,3,3-trifluoro-2-hydroxy-2-phenylpropionic acid with cyclobutanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions. The product is then purified using standard techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)cyclobutanecarboxamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The carbonyl group in the cyclobutanecarboxamide moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one or more fluorine atoms under appropriate conditions.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry

- Building Block for Synthesis : This compound serves as a crucial building block in the synthesis of more complex organic molecules, particularly those containing trifluoromethyl groups. These groups are significant in medicinal chemistry due to their ability to enhance biological activity and metabolic stability.

Biology

- Biological Activity Studies : Research has shown that N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)cyclobutanecarboxamide exhibits potential biological activities, including enzyme inhibition and receptor binding. The trifluoromethyl group enhances lipophilicity, facilitating cellular uptake and interaction with biological targets.

Medicine

- Therapeutic Applications : The compound is under investigation for its therapeutic potential in drug development. It targets specific molecular pathways that may lead to new treatments for various diseases. Studies are focusing on its efficacy and safety profiles in preclinical models.

Material Science

- Development of New Materials : In industrial applications, this compound is utilized in creating materials with enhanced properties such as increased stability and reactivity. Its unique chemical structure allows for modifications that can tailor material characteristics for specific applications.

Mechanism of Action

The mechanism of action of N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)cyclobutanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The hydroxyl group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The phenyl group contributes to the compound’s binding affinity through hydrophobic interactions .

Comparison with Similar Compounds

N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)cyclobutanecarboxamide can be compared with similar compounds such as:

3,3,3-trifluoro-2-hydroxy-2-phenylpropionic acid: This compound lacks the cyclobutanecarboxamide moiety and is primarily used as an intermediate in organic synthesis.

N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acetamide: This compound has an acetamide group instead of a cyclobutanecarboxamide group, which affects its reactivity and biological activity.

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)cyclobutanecarboxamide is a compound of significant interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

- Molecular Formula : C15H16F3N1O2

- Molecular Weight : 303.29 g/mol

- Structural Characteristics : The compound features a cyclobutane ring, a trifluoromethyl group, and a hydroxylated phenylpropyl moiety, which contribute to its unique chemical behavior and biological interactions.

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, particularly in cancer research and as a potential therapeutic agent.

- Antitumor Activity : Research indicates that this compound may exhibit cytotoxic effects against certain cancer cell lines. It has been shown to induce apoptosis in tumor cells by activating specific signaling pathways.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival. For instance, it could interfere with pathways related to DNA repair mechanisms.

- Anti-inflammatory Effects : Preliminary studies suggest that it may possess anti-inflammatory properties, potentially through the modulation of pro-inflammatory cytokines.

Study 1: Anticancer Efficacy

In a study involving human lung cancer H460 cells, this compound was tested for its ability to enhance the effects of cisplatin. The combination treatment resulted in significantly reduced cell viability compared to cisplatin alone, suggesting a synergistic effect that warrants further investigation .

Study 2: Enzyme Interaction

Another study focused on the compound's interaction with DNA repair enzymes. It was found that the compound effectively inhibited the activity of MGMT (O6-methylguanine-DNA methyltransferase), a key enzyme involved in repairing DNA damage caused by alkylating agents. This inhibition could enhance the sensitivity of cancer cells to chemotherapeutic agents .

Table 1: Biological Activity Summary

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antitumor | Induces apoptosis in H460 lung cancer cells | |

| Enzyme Inhibition | Inhibits MGMT activity | |

| Anti-inflammatory | Modulates pro-inflammatory cytokines |

| Property | Value |

|---|---|

| Molecular Formula | C15H16F3N1O2 |

| Molecular Weight | 303.29 g/mol |

| Solubility | Soluble in DMSO |

| Boiling Point | Not available |

Q & A

Q. What are the common synthetic routes for preparing N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)cyclobutanecarboxamide and related carboxamide derivatives?

Methodological Answer: Synthesis typically involves coupling cyclobutanecarboxylic acid derivatives with amine-containing intermediates. For example, analogous compounds are synthesized via nucleophilic substitution or condensation reactions. In one protocol (for structurally related hydrazine-carbothioyl derivatives), cyclopentanecarboxamide is reacted with substituted hydrazines under reflux in ethanol, yielding products with 53–66% efficiency . Key steps include:

Q. Example Table: Synthesis of Analogous Carboxamides

| Compound | Yield (%) | Melting Point (°C) | Characterization Techniques |

|---|---|---|---|

| N-(2-Benzoylhydrazine-1-carbonothioyl)cyclopentanecarboxamide | 66 | 193–195 | ¹H NMR, LC-MS, elemental analysis |

Q. How is the structural confirmation of this compound achieved in crystallographic and spectroscopic studies?

Methodological Answer:

- X-ray crystallography : Single-crystal diffraction (e.g., SHELX programs) resolves bond lengths, angles, and stereochemistry. For example, SHELXL refines disordered structures and handles twinning in high-resolution data .

- Spectroscopy : ¹H NMR (δ 7.2–8.1 ppm for aromatic protons) and LC-MS confirm molecular weight and purity.

- Elemental analysis : Matches experimental vs. theoretical C, H, N, and S percentages (e.g., ±0.3% deviation) .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound, given steric hindrance from the trifluoromethyl and phenyl groups?

Methodological Answer:

- Catalyst screening : Use of Pd-based catalysts for C–N coupling, as seen in tosylate salt derivatives of fluorinated cyclobutanecarboxamides .

- Temperature control : Lower reaction temperatures (0–5°C) reduce side reactions from reactive intermediates.

- Protecting groups : Temporarily mask the hydroxyl group to avoid unwanted interactions during coupling .

Q. How should researchers resolve contradictions between spectroscopic data (e.g., NMR impurities vs. clean LC-MS results)?

Methodological Answer:

- Multi-technique validation : Combine ¹H NMR (to detect proton environments), ¹³C NMR (for carbon骨架), and HRMS (for exact mass). For example, impurities in NMR may arise from diastereomers, while LC-MS confirms molecular ion consistency .

- Chromatographic separation : Use preparative HPLC to isolate stereoisomers or byproducts .

Q. What strategies are used to evaluate the biological activity of this compound, particularly in kinase inhibition assays?

Methodological Answer:

- Kinase profiling : Use recombinant enzymes (e.g., IKKε or TBK-1) in fluorescence-based assays. For example, MRT67307 (a related cyclobutanecarboxamide) inhibits IKKε/TBK-1 with IC₅₀ values of 19–160 nM via competitive binding .

- Cellular assays : Measure downstream phosphorylation (e.g., IRF3 in HEK293 cells) to confirm target engagement .

Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?

Methodological Answer:

- Molecular docking : Align the compound’s 3D structure (from XRD data) with target active sites (e.g., kinase ATP-binding pockets). Tools like AutoDock Vina predict binding affinities .

- QSAR analysis : Correlate substituent effects (e.g., fluorine atoms for lipophilicity) with activity data to prioritize derivatives .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

Methodological Answer:

Q. How is the compound’s role in drug discovery pipelines validated, given its structural complexity?

Methodological Answer:

- ADME-Tox profiling : Assess permeability (Caco-2 assays), metabolic stability (microsomal incubation), and cytotoxicity (MTT assays). For fluorinated analogs, high metabolic stability is often observed due to C–F bond resistance .

- In vivo efficacy : Test in disease models (e.g., tauopathy mice for neuroprotective effects) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.